methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetate
CAS No.: 1909305-89-0
Cat. No.: VC11987678
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1909305-89-0 |
---|---|
Molecular Formula | C8H12N2O2 |
Molecular Weight | 168.19 g/mol |
IUPAC Name | methyl 2-(1,3-dimethylpyrazol-4-yl)acetate |
Standard InChI | InChI=1S/C8H12N2O2/c1-6-7(4-8(11)12-3)5-10(2)9-6/h5H,4H2,1-3H3 |
Standard InChI Key | FEJIHYDHXHRBRC-UHFFFAOYSA-N |
SMILES | CC1=NN(C=C1CC(=O)OC)C |
Canonical SMILES | CC1=NN(C=C1CC(=O)OC)C |
Introduction
Synthetic Routes and Methodological Considerations
The synthesis of methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetate can be inferred from protocols used for analogous pyrazole esters. A common approach involves the esterification of pyrazole acetic acid derivatives or nucleophilic substitution reactions on pre-functionalized pyrazole intermediates.
Pyrazole Ring Formation
Pyrazole cores are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated ketones. For example, 1,3-dimethylpyrazole derivatives are prepared using methylhydrazine and acetylacetone under acidic conditions . The resulting 1,3-dimethylpyrazole is subsequently functionalized at the 4-position through Friedel-Crafts acylation or alkylation .
Physicochemical and Spectroscopic Properties
Thermal Stability and Phase Behavior
While direct data for the title compound are scarce, its 3,5-dimethyl analog exhibits a melting point of 41–43°C . The 1,3-dimethyl substitution likely reduces symmetry compared to 3,5-dimethyl analogs, potentially lowering the melting point due to decreased crystal lattice energy. Differential scanning calorimetry (DSC) of similar compounds shows decomposition onset temperatures above 200°C, suggesting moderate thermal stability .
Solubility and Partitioning
The compound is expected to exhibit limited water solubility (<1 mg/mL at 25°C) due to its hydrophobic pyrazole and ester moieties. LogP calculations (e.g., using XLogP3) estimate a value of ~1.2, indicating moderate lipophilicity suitable for penetration across biological membranes .
Applications in Pharmaceutical and Agrochemical Research
Medicinal Chemistry
Pyrazole derivatives are prized for their bioisosteric properties and metabolic stability. The 1,3-dimethylpyrazole motif has been incorporated into nonsteroidal mineralocorticoid receptor (MR) antagonists, where it attenuates partial agonism while enhancing receptor binding . For example, compound 37a in features a 1,3-dimethylpyrazole linked to a benzoxazine scaffold, demonstrating potent MR antagonism (IC < 10 nM) and oral efficacy in hypertensive rat models .
Agrochemical Development
The 1,3-dimethylpyrazole subunit is a key component of pyrasulfotole (CAS: 365400-11-9), a herbicide targeting 4-hydroxyphenylpyruvate dioxygenase (HPPD) . Structural analogs of methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetate may serve as intermediates in the synthesis of such agrochemicals, leveraging their stability under physiological conditions .
Kinase Inhibition
Recent work on cyclin-dependent kinase 2 (CDK2) inhibitors highlights the utility of pyrazole acetates. Compound 15 in , featuring a 1-methylpyrazole-4-yl group, inhibits CDK2 with a of 0.005 µM and demonstrates antiproliferative activity against ovarian cancer cells (GI = 0.127–0.560 µM) .
Future Directions and Research Opportunities
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Synthetic Optimization: Development of catalytic asymmetric methods to access enantiomerically pure pyrazole acetates for chiral drug discovery.
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Biological Screening: Evaluation of the compound’s activity against emerging targets such as SARS-CoV-2 main protease (M) or antibiotic-resistant bacterial strains.
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Materials Science: Exploration of pyrazole acetates as ligands in metal-organic frameworks (MOFs) or monomers for high-performance polymers.
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